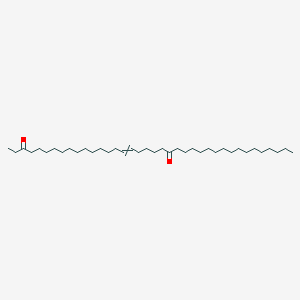
Octatriacont-16-ene-3,22-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octatriacont-16-ene-3,22-dione is a long-chain alkenone with the molecular formula C38H72O2. This compound is characterized by its unique structure, which includes a double bond at the 16th carbon and two ketone groups at the 3rd and 22nd positions. It is a member of the alkenone family, which is known for its presence in marine sediments and its use in paleoclimatology to reconstruct past sea surface temperatures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octatriacont-16-ene-3,22-dione typically involves the use of long-chain alkenes and specific oxidation reactions. One common method is the selective oxidation of long-chain alkenes using reagents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the selective formation of the desired ketone groups.
Industrial Production Methods
Industrial production of this compound can be achieved through the bioconversion of phytosterols. This process involves the use of microbial strains, such as Mycolicibacterium neoaurum, which can selectively oxidize phytosterols to produce the desired alkenone. The bioconversion process is advantageous due to its high yield and specificity, making it a cost-effective method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Octatriacont-16-ene-3,22-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond at the 16th carbon can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, and chromium trioxide are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated alkenones.
Wissenschaftliche Forschungsanwendungen
Octatriacont-16-ene-3,22-dione has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain alkenone chemistry and reaction mechanisms.
Biology: Investigated for its role in the metabolic pathways of marine organisms.
Industry: Used in the production of specialty chemicals and as a biomarker in paleoclimatology studies.
Wirkmechanismus
The mechanism of action of Octatriacont-16-ene-3,22-dione involves its interaction with specific enzymes and molecular targets. In biological systems, it can be metabolized by lipoxygenases, leading to the formation of various oxidized products. These reactions often involve the formation of peroxides and subsequent cleavage to form diketones or other oxidized derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octatriaconta-9,16-dien-3,22-dione
- Heptatriaconta-8,15-dien-2,21-dione
Uniqueness
Octatriacont-16-ene-3,22-dione is unique due to its specific double bond position and the presence of two ketone groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar long-chain alkenones .
Eigenschaften
CAS-Nummer |
827615-66-7 |
|---|---|
Molekularformel |
C38H72O2 |
Molekulargewicht |
561.0 g/mol |
IUPAC-Name |
octatriacont-16-ene-3,22-dione |
InChI |
InChI=1S/C38H72O2/c1-3-5-6-7-8-9-10-11-16-20-23-26-29-32-35-38(40)36-33-30-27-24-21-18-15-13-12-14-17-19-22-25-28-31-34-37(39)4-2/h21,24H,3-20,22-23,25-36H2,1-2H3 |
InChI-Schlüssel |
JPDXXBQEEREUKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)CCCCC=CCCCCCCCCCCCCC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


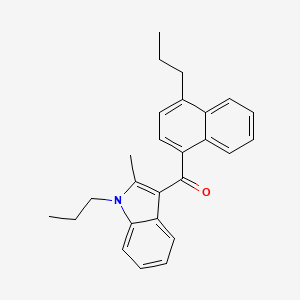
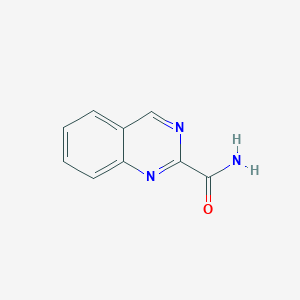
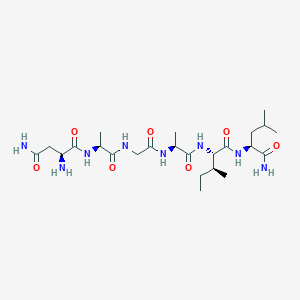
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)

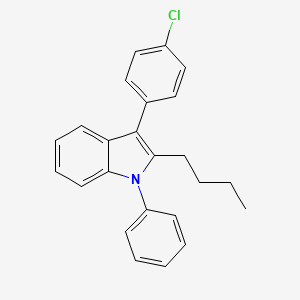
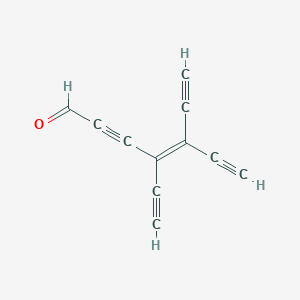

![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)
